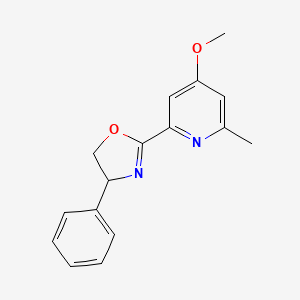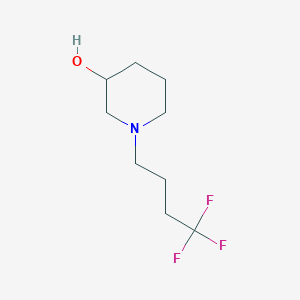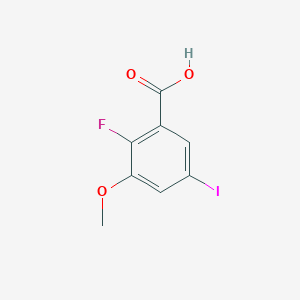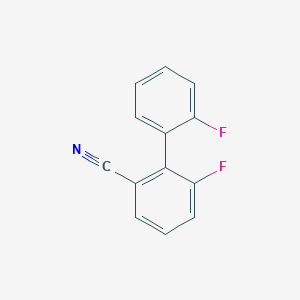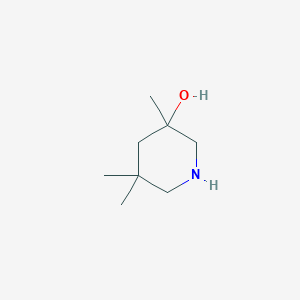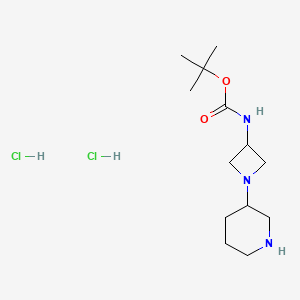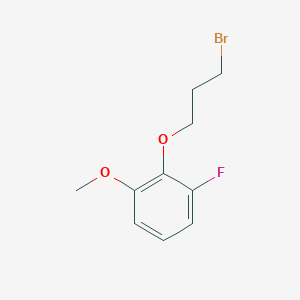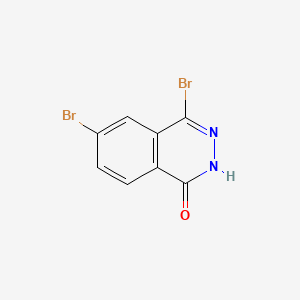
4,6-Dibromophthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromophthalazin-1(2H)-one is a brominated derivative of phthalazinone, a heterocyclic compound containing nitrogen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromophthalazin-1(2H)-one typically involves the bromination of phthalazinone. One common method is the reaction of phthalazinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the phthalazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
4,6-Dibromophthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4,6-Dibromophthalazin-1(2H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,6-Dibromophthalazin-1(2H)-one and its derivatives involves interactions with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Phthalazinone: The parent compound of 4,6-Dibromophthalazin-1(2H)-one, lacking the bromine substituents.
4-Bromophthalazin-1(2H)-one: A mono-brominated derivative of phthalazinone.
6-Bromophthalazin-1(2H)-one: Another mono-brominated derivative with bromine at the 6 position.
Uniqueness
This compound is unique due to the presence of two bromine atoms at specific positions on the phthalazinone ring. This dual bromination can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C8H4Br2N2O |
|---|---|
分子量 |
303.94 g/mol |
IUPAC 名称 |
4,6-dibromo-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-2-5-6(3-4)7(10)11-12-8(5)13/h1-3H,(H,12,13) |
InChI 键 |
SDFRAUYZUAXMGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=NNC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


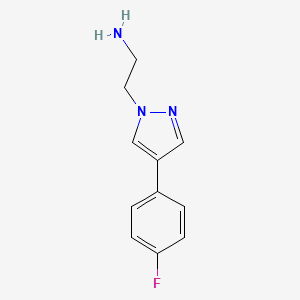
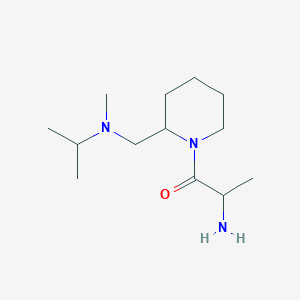
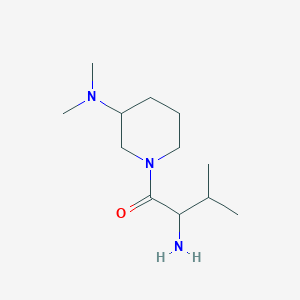
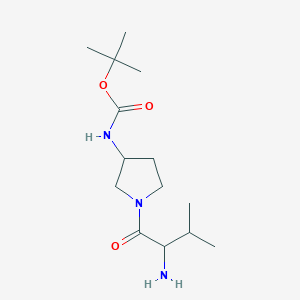
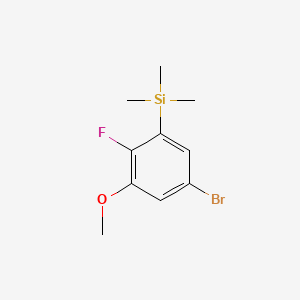
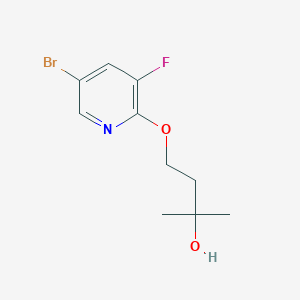
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)
